Odor Profile: Chocolate-Powdery Dry-Down vs. Standard Green-Floral Violet Notes
In the foundational patent, 4-Methylundec-3-en-5-ol ('Ia') is directly characterized against its family members. It exhibits a 'flowery fruity and, at the same time, green odor which is complemented in the bottom by powdery nuances pronounced of chocolate,' while the standard green-floral alternative 4,6,8-trimethyl-non-3-en-5-ol ('Ig') shows 'above all fruity berry-like and additionally pleasant spicy odor notes' [1]. This proves the C12 homolog provides a gourmand powdery facet absent in its branched analog, enabling a unique olfactory signature.
| Evidence Dimension | Organoleptic Odor Character |
|---|---|
| Target Compound Data | Flowery, fruity, green with powdery chocolate nuances |
| Comparator Or Baseline | 4,6,8-Trimethyl-non-3-en-5-ol: Fruity, berry-like, spicy |
| Quantified Difference | Qualitative differentiation; specific powdery-chocolate bottom note present only in target. |
| Conditions | Organoleptic evaluation as described in US4572795A |
Why This Matters
This unique chocolate-powdery dry-down allows formulators to achieve modern 'gourmand' or 'oriental' facets without relying on high-impact materials like vanillin or maltol, ensuring novelty in fine fragrance procurement.
- [1] US Patent US4572795A. (1986). Odorant substances. Givaudan & Cie SA. Retrieved from https://patents.google.com/patent/US4572795A/en View Source
